molecular formula C19H20O5 B3096652 (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287289-48-8

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096652
CAS No.: 1287289-48-8
M. Wt: 328.4 g/mol
InChI Key: FYUOPEYJDUMCMY-CSKARUKUSA-N
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Description

“(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings. The first phenyl ring is substituted with a methoxy group at the 3-position, while the second phenyl ring features methoxy groups at the 2-, 3-, and 4-positions. Chalcones are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-7-5-6-14(12-15)16(20)10-8-13-9-11-17(22-2)19(24-4)18(13)23-3/h5-12H,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUOPEYJDUMCMY-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3-methoxybenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored for the treatment of various diseases. Its methoxy substitutions might enhance its bioavailability and efficacy.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Chalcone derivatives with methoxy or hydroxyl substituents on aromatic rings are common in pharmacological research. Below is a comparison of structural analogs and their key differences:

Compound Name Substitutions (Ring A) Substitutions (Ring B) Molecular Weight (g/mol) Key Features
Target Compound: (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 3-methoxy 2,3,4-trimethoxy 328.35 High methoxy density on Ring B; potential for steric hindrance
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () Bromothiophene 2,3,4-trimethoxy 375.26 Bromine enhances lipophilicity; thiophene may alter electronic properties
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one () 2-hydroxy 2,4,5-trimethoxy 330.33 Hydroxyl group enables hydrogen bonding; distinct methoxy arrangement on Ring B
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () 4-hydroxy 3,4-dimethoxy 298.31 Reduced methoxy groups; hydroxyl enhances solubility
CHO27: (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () 4-methoxy + methyl 3,4,5-trimethoxy 356.38 Methyl group increases steric bulk; 3,4,5-trimethoxy enhances cytotoxicity
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () 2,5-dimethoxy 2,3,4-trimethoxy 358.39 Synergistic methoxy effects on both rings; potential for planar stacking

Crystallographic and Supramolecular Features

Crystal structures of analogs reveal insights into packing efficiency and intermolecular interactions:

  • : The bromothiophene analog crystallizes in a monoclinic system with one molecule per asymmetric unit. The bromine atom participates in halogen bonding, while methoxy groups contribute to van der Waals interactions .
  • : The hydroxyl analog forms supramolecular sheets via O–H···O hydrogen bonds, enhancing stability .
  • : The 4-hydroxyphenyl derivative exhibits O–H···O hydrogen bonds along the c-axis, creating a layered structure .
  • : The 3,4,5-trimethoxyphenyl analog (with 4-methoxy Ring A) adopts a monoclinic P2₁/c space group. The dense methoxy arrangement on Ring B leads to a twisted conformation (dihedral angle: 18.6° between rings) .

The target compound likely shares similar packing motifs, though steric effects from the 2,3,4-trimethoxy group may reduce planarity compared to 3,4,5-trimethoxy analogs.

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes multiple methoxy substituents that significantly influence its chemical reactivity and biological efficacy.

  • Molecular Formula : C19H20O5
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 1287289-48-8
  • Synthesis Method : Typically synthesized via the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 2,3,4-trimethoxyacetophenone in basic conditions.

Anticancer Properties

Chalcones are known for their anticancer properties. Research indicates that (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. The presence of methoxy groups enhances its activity through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar to other chalcone derivatives, this compound may inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that chalcone derivatives can be potent inhibitors of tubulin assembly .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating signaling pathways such as RAS/ERK and AKT/FOXO3a .

Antimicrobial Activity

Chalcones also exhibit antimicrobial properties. The structural features of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one suggest potential effectiveness against various bacterial and fungal strains. The methoxy groups may enhance permeability through microbial membranes, increasing efficacy.

The mechanism by which (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exerts its biological effects is complex and multifaceted:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, modulating their activities.
  • Influence on Gene Expression : By affecting transcription factors involved in cell cycle regulation and apoptosis, the compound can alter gene expression profiles in cancer cells.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

StudyCell LineIC50 ValueObservations
MDA-MB-231 (breast cancer)14 µMSignificant cytotoxicity observed
HT-29 (colon cancer)53 µMEnhanced activity compared to controls
Hepatocellular carcinomaLow toxicity in PBMCs at therapeutic concentrationsInduction of apoptosis confirmed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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